molecular formula C9H4N2O2 B3051561 1,3-Dioxoisoindoline-5-carbonitrile CAS No. 34613-09-7

1,3-Dioxoisoindoline-5-carbonitrile

Cat. No.: B3051561
CAS No.: 34613-09-7
M. Wt: 172.14 g/mol
InChI Key: QHDMHBFJCZJMHD-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindoline-5-carbonitrile: is a heterocyclic compound characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a nitrile group at position 5. This compound is part of the broader class of isoindoline-1,3-diones, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields .

Scientific Research Applications

1,3-Dioxoisoindoline-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Future Directions

: Ambeed: 1,3-Dioxoisoindoline-5-carbonitrile : Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer’s disease : A brief review of the biological potential of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindoline-5-carbonitrile can be synthesized through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically involves heating the reactants in a suitable solvent under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxoisoindoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming stable complexes with their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

    Isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the nitrile group.

    Phthalimide: Similar structure but with different functional groups at positions 1 and 3.

Uniqueness: 1,3-Dioxoisoindoline-5-carbonitrile is unique due to the presence of the nitrile group at position 5, which imparts distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives .

Properties

IUPAC Name

1,3-dioxoisoindole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2/c10-4-5-1-2-6-7(3-5)9(13)11-8(6)12/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDMHBFJCZJMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480071
Record name 5-cyanophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34613-09-7
Record name 5-cyanophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromoisoindoline-1,3-dione (2.5 g, 11.06 mmol) and Pd(Ph3P)4 (1.406 g, 1.217 mmol) in DMF (50 ml) was accurately degassed with nitrogen, then Zn(CN)2 (1.299 g, 11.06 mmol) was added, and the solution, splitted in 5 vials, was heated under microwave irradiation at 200° C. for 1 hour. A 3% aqueous solution of NH4OH (200 ml) was added, and the organic phase was extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with brine (150 ml), dried over sodium sulfate and concentrated to dryness. The crude was purified by silica gel flash chromatography (100% DCM to DCM:MeOH=99:1) to afford 1,3-dioxoisoindoline-5-carbonitrile as (0.522 g, 3.03 mmol, 27.4% yield, MS/ESI+ 172.9 [MH]+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.406 g
Type
catalyst
Reaction Step One
Name
Zn(CN)2
Quantity
1.299 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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